molecular formula C40H74Br4N4 B12689853 N,N,N',N'-Tetramethyl-N,N'-bis(3-(dimethyl(4-phenylbutyl)ammonio)propyl)-1,6-hexanediaminium bromide CAS No. 143171-91-9

N,N,N',N'-Tetramethyl-N,N'-bis(3-(dimethyl(4-phenylbutyl)ammonio)propyl)-1,6-hexanediaminium bromide

Cat. No.: B12689853
CAS No.: 143171-91-9
M. Wt: 930.7 g/mol
InChI Key: FKTIFANOIIVGQJ-UHFFFAOYSA-J
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Description

N,N,N’,N’-Tetramethyl-N,N’-bis(3-(dimethyl(4-phenylbutyl)ammonio)propyl)-1,6-hexanediaminium bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various industries, including healthcare, agriculture, and water treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-Tetramethyl-N,N’-bis(3-(dimethyl(4-phenylbutyl)ammonio)propyl)-1,6-hexanediaminium bromide typically involves the quaternization of tertiary amines with alkyl halides. The reaction is carried out in a solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetramethyl-N,N’-bis(3-(dimethyl(4-phenylbutyl)ammonio)propyl)-1,6-hexanediaminium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Hydroxide ions in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted quaternary ammonium compounds.

Scientific Research Applications

N,N,N’,N’-Tetramethyl-N,N’-bis(3-(dimethyl(4-phenylbutyl)ammonio)propyl)-1,6-hexanediaminium bromide has several scientific research applications:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in studies related to cell membrane permeability and ion transport.

    Medicine: Investigated for its potential use as an antimicrobial agent in disinfectants and antiseptics.

    Industry: Utilized in water treatment processes to control microbial growth.

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetramethyl-N,N’-bis(3-(dimethyl(4-phenylbutyl)ammonio)propyl)-1,6-hexanediaminium bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and leakage of cellular contents. This results in the inhibition of microbial growth and eventual cell death.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.

    Dodecyltrimethylammonium chloride: Employed in various industrial applications for its surfactant properties.

Uniqueness

N,N,N’,N’-Tetramethyl-N,N’-bis(3-(dimethyl(4-phenylbutyl)ammonio)propyl)-1,6-hexanediaminium bromide is unique due to its specific structure, which imparts distinct physicochemical properties. Its longer alkyl chains and phenyl groups contribute to its enhanced lipophilicity and membrane-disrupting capabilities compared to other quaternary ammonium compounds.

Properties

CAS No.

143171-91-9

Molecular Formula

C40H74Br4N4

Molecular Weight

930.7 g/mol

IUPAC Name

3-[dimethyl(4-phenylbutyl)azaniumyl]propyl-[6-[3-[dimethyl(4-phenylbutyl)azaniumyl]propyl-dimethylazaniumyl]hexyl]-dimethylazanium;tetrabromide

InChI

InChI=1S/C40H74N4.4BrH/c1-41(2,35-23-37-43(5,6)33-21-17-29-39-25-13-11-14-26-39)31-19-9-10-20-32-42(3,4)36-24-38-44(7,8)34-22-18-30-40-27-15-12-16-28-40;;;;/h11-16,25-28H,9-10,17-24,29-38H2,1-8H3;4*1H/q+4;;;;/p-4

InChI Key

FKTIFANOIIVGQJ-UHFFFAOYSA-J

Canonical SMILES

C[N+](C)(CCCCCC[N+](C)(C)CCC[N+](C)(C)CCCCC1=CC=CC=C1)CCC[N+](C)(C)CCCCC2=CC=CC=C2.[Br-].[Br-].[Br-].[Br-]

Origin of Product

United States

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